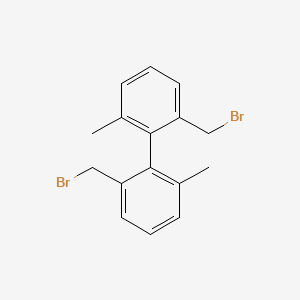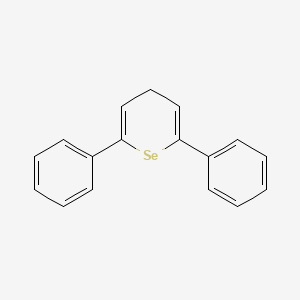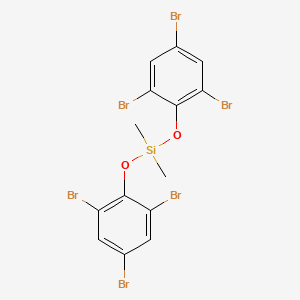
Dimethylbis(2,4,6-tribromophenoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis(2,4,6-tribromophenoxy)silane is a chemical compound with the molecular formula C14H10Br6O2Si. It consists of 10 hydrogen atoms, 14 carbon atoms, 2 oxygen atoms, and 6 bromine atoms . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of Dimethylbis(2,4,6-tribromophenoxy)silane typically involves the reaction of 2,4,6-tribromophenol with dimethyldichlorosilane. The reaction conditions often include the use of a solvent such as toluene and a catalyst like pyridine to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction .
Analyse Chemischer Reaktionen
Dimethylbis(2,4,6-tribromophenoxy)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated phenolic compounds.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of less brominated or non-brominated phenolic compounds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
Dimethylbis(2,4,6-tribromophenoxy)silane has several scientific research applications:
Chemistry: It is used as a flame retardant due to its bromine content, which helps in reducing flammability.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of various industrial materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Dimethylbis(2,4,6-tribromophenoxy)silane involves its interaction with molecular targets such as proteins and enzymes. The bromine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Dimethylbis(2,4,6-tribromophenoxy)silane is unique due to its specific combination of bromine atoms and silane structure. Similar compounds include:
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE): Another brominated flame retardant with similar applications.
Decabromodiphenyl ethane (DBDPE): A widely used flame retardant with a different chemical structure.
Hexabromobenzene (HBBz): A brominated compound used in various industrial applications.
These compounds share similar properties but differ in their chemical structures and specific applications.
Eigenschaften
CAS-Nummer |
93675-59-3 |
|---|---|
Molekularformel |
C14H10Br6O2Si |
Molekulargewicht |
717.7 g/mol |
IUPAC-Name |
dimethyl-bis(2,4,6-tribromophenoxy)silane |
InChI |
InChI=1S/C14H10Br6O2Si/c1-23(2,21-13-9(17)3-7(15)4-10(13)18)22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H3 |
InChI-Schlüssel |
XKHAPMNQVYQIKG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(OC1=C(C=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


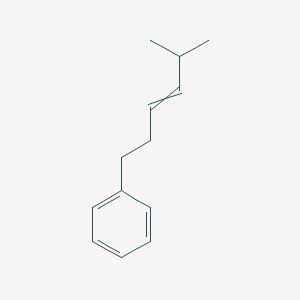
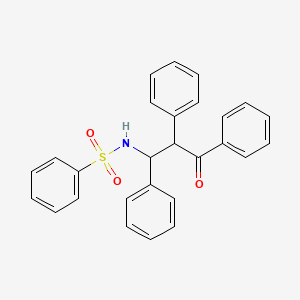
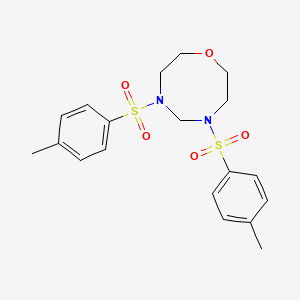
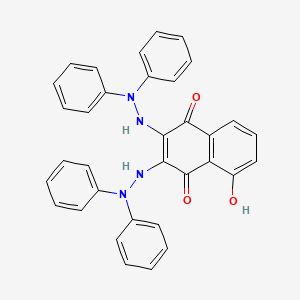
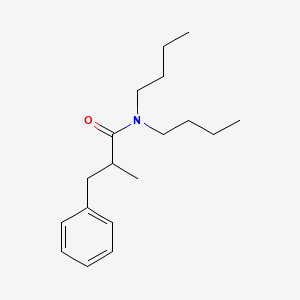
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
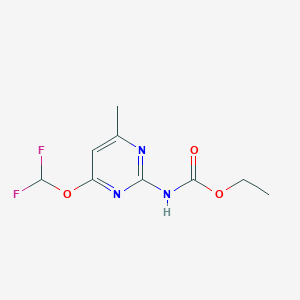
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)

